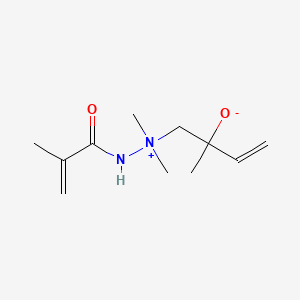![molecular formula C11H13N3O4S2 B15192071 (alpha Thienyl-4 thiazolyl-2) oxamate d'ethanolamine [French] CAS No. 83089-56-9](/img/structure/B15192071.png)
(alpha Thienyl-4 thiazolyl-2) oxamate d'ethanolamine [French]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(alpha Thienyl-4 thiazolyl-2) oxamate d’ethanolamine is a complex organic compound known for its unique structure and diverse applications. It is also referred to as acetic acid, oxo((4-(2-thienyl)-2-thiazolyl)amino)-, compound with 2-aminoethanol (1:1). This compound is characterized by the presence of thienyl and thiazolyl groups, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (alpha Thienyl-4 thiazolyl-2) oxamate d’ethanolamine typically involves the reaction of 2-aminoethanol with oxo((4-(2-thienyl)-2-thiazolyl)amino)acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high purity and yield. Quality control measures are implemented to monitor the composition and properties of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(alpha Thienyl-4 thiazolyl-2) oxamate d’ethanolamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The thienyl and thiazolyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
(alpha Thienyl-4 thiazolyl-2) oxamate d’ethanolamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemicals.
Mecanismo De Acción
The mechanism of action of (alpha Thienyl-4 thiazolyl-2) oxamate d’ethanolamine involves its interaction with specific molecular targets and pathways. The thienyl and thiazolyl groups play a crucial role in its binding to target molecules, influencing their activity and function. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Allylamine: An organic compound with a similar amine group but different structural features.
Flunarizine: A pharmacologically active allylamine used in the treatment of migraines.
Naftifine: Another allylamine with antifungal properties.
Uniqueness
(alpha Thienyl-4 thiazolyl-2) oxamate d’ethanolamine is unique due to the presence of both thienyl and thiazolyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
83089-56-9 |
|---|---|
Fórmula molecular |
C11H13N3O4S2 |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
2-aminoethanol;2-oxo-2-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]acetic acid |
InChI |
InChI=1S/C9H6N2O3S2.C2H7NO/c12-7(8(13)14)11-9-10-5(4-16-9)6-2-1-3-15-6;3-1-2-4/h1-4H,(H,13,14)(H,10,11,12);4H,1-3H2 |
Clave InChI |
IUXPYASWSNRSBA-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C2=CSC(=N2)NC(=O)C(=O)O.C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


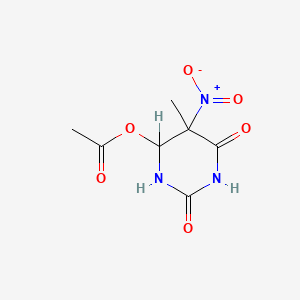
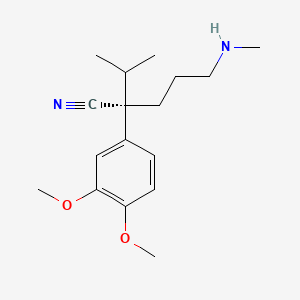


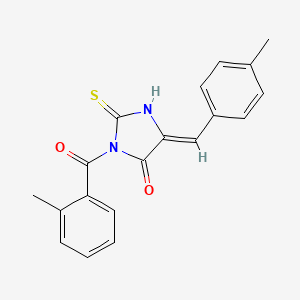

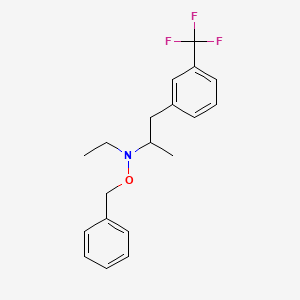
![(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;(2S)-2-hydroxy-2-phenylacetic acid](/img/structure/B15192023.png)

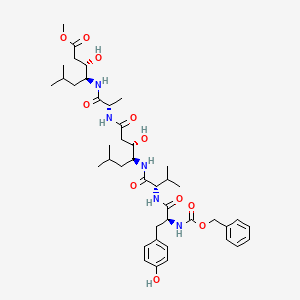

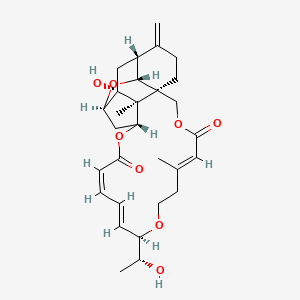
![Ethanol, 2-[2-[2-(undecyloxy)ethoxy]ethoxy]-](/img/structure/B15192067.png)
